molecular formula C8H5NO2S B1196029 4-Isothiocyanatobenzoic acid CAS No. 2131-62-6

4-Isothiocyanatobenzoic acid

Cat. No. B1196029
CAS RN: 2131-62-6
M. Wt: 179.2 g/mol
InChI Key: RBEFRYQKJYMLCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-isothiocyanatobenzoic acid often involves the reaction of aminobenzoic acids with isothiocyanates or similar reactive intermediates. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification provides insight into the methodologies that might be adapted for synthesizing structurally related compounds under mild reaction conditions (Kam, Levonis, & Schweiker, 2020). Additionally, the synthesis of 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones via catalyzed reactions of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates showcases a method that could be relevant for synthesizing isothiocyanate derivatives (He et al., 2016).

Molecular Structure Analysis

Structural characterization techniques such as X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy are critical for elucidating the molecular structure of 4-isothiocyanatobenzoic acid derivatives. Studies on similar compounds have utilized these techniques to determine crystal structures and confirm molecular conformations, as demonstrated in the structural analysis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas (Saeed et al., 2011).

Chemical Reactions and Properties

The reactivity of isothiocyanate groups towards nucleophiles, such as amines, plays a crucial role in the chemistry of 4-isothiocyanatobenzoic acid. For instance, the synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates under metal-free conditions illustrates the potential chemical reactions involving isothiocyanate derivatives (He et al., 2016).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be determined through experimental measurements and are essential for understanding the behavior of 4-isothiocyanatobenzoic acid in various conditions. Research on related compounds provides methodologies for analyzing these properties, offering a foundation for studying 4-isothiocyanatobenzoic acid.

Chemical Properties Analysis

The chemical properties of 4-isothiocyanatobenzoic acid, including acidity, reactivity with nucleophiles, and potential for forming polymers or co-crystals, can be inferred from studies on similar isothiocyanate-containing compounds. For example, the study of co-crystals involving 4-hydroxybenzoic acid indicates the propensity of carboxylic acids to engage in synthon polymorphism, suggesting that 4-isothiocyanatobenzoic acid may also participate in interesting co-crystal formations (Mukherjee & Desiraju, 2011).

Scientific Research Applications

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

4-Isothiocyanatobenzoic acid is used in the synthesis of 4-thiazolidinone derivatives, which act as inhibitors of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a potential target for the development of immunosuppressive drugs, anticancer drugs, and anti-leukemic drugs .

Methods of Application or Experimental Procedures

4-Isothiocyanatobenzoic acid was prepared by reacting 4-aminobenzoic acid with 1,1’-thiocarbonyldiimidazole (TCDI) in the presence of TEA . It was then treated with methyl 2-cyanoacetate and potassium hydroxide in DMF .

Results or Outcomes

The research led to the design and synthesis of three new series of 4-thiazolidinone derivatives as hDHODH inhibitors . Compound 9 of the biphenyl series and compound 37 of the amide series displayed IC50 values of 1.32 μM and 1.45 μM, respectively .

2. Synthesis of Isothiocyanates Using Elemental Sulfur

Specific Scientific Field

Organic Synthesis

Summary of the Application

Isothiocyanates (ITCs), including 4-Isothiocyanatobenzoic acid, are biologically active molecules found in several natural products and pharmaceutical ingredients . They are widely used as intermediates in organic synthesis due to their high and versatile reactivity .

Methods of Application or Experimental Procedures

The review considers the best practices for the synthesis of ITCs using elemental sulfur .

Results or Outcomes

The review highlights recent developments in the synthesis of ITCs using elemental sulfur .

3. Synthesis of Isothiocyanates Using Elemental Sulfur

Specific Scientific Field

Organic Synthesis

Summary of the Application

Isothiocyanates (ITCs), including 4-Isothiocyanatobenzoic acid, are biologically active molecules found in several natural products and pharmaceutical ingredients . They are widely used as intermediates in organic synthesis due to their high and versatile reactivity .

Methods of Application or Experimental Procedures

The review considers the best practices for the synthesis of ITCs using elemental sulfur .

Results or Outcomes

The review highlights recent developments in the synthesis of ITCs using elemental sulfur .

Safety And Hazards

4-Isothiocyanatobenzoic acid is harmful if swallowed . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-isothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFRYQKJYMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175579
Record name 4-Isothiocyanatobenzoic acid
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatobenzoic acid

CAS RN

2131-62-6
Record name 4-Isothiocyanatobenzoic acid
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Record name 4-Isothiocyanatobenzoic acid
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Record name 2131-62-6
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Record name 4-Carboxyphenyl isothiocyanate
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Record name 4-ISOTHIOCYANATOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture comprising 4-aminobenzoic acid (0.20 g, 1.5 mmol), dioxane (5 mL), a saturated sodium hydrogencarbonate aqueous solution (5 mL) and carbon disulfide (0.37 mL, 6.1 mmol) was stirred in a nitrogen atmosphere at room temperature for 19 hours and then concentrated under reduced pressure to dryness. The obtained residue was dissolved in water (8.0 mL), and 1M sodium hydroxide aqueous solution (1.5 mL) was added. With stirring at room temperature, an ethanol (8.0 mL) solution of iodine (0.38 g, 1.5 mmol) was dropwise added thereto over a period of 8 minutes, followed by stirring at room temperature for further 12 minutes. Then, the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to remove ethanol and dioxane as far as possible. Then, 1M hydrochloric acid (4.5 mL) was added, and the precipitated solid was collected by filtration to obtain 4-isothiocyanatobenzoic acid as a ocher solid (0.20 g, yield: 78%). The HPLC purity was 62%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carbon disulfide (0.67 mL, 11 mmol) was added to a mixture comprising 4-aminobenzoic acid (0.50 g, 3.6 mmol), N,N-dimethylformamide (6.3 mL) and triethylamine (1.3 mL, 9.3 mmol), followed by stirring at room temperature for 4 hours. To the obtained reaction mixture, bromine (0.20 mL, 3.8 mmol) was dropwise added over a period of 20 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (3.6 mL), sodium sulfite (0.092 g, 0.72 mmol) and water (5.0 mL) were added and mixed. Then, ethyl acetate (15 mL) was added, and the solid was collected by filtration and washed with ethyl acetate (1.0 mL). Obtained crystals were dried under reduced pressure at 50° C. to obtain 4-isothiocyanatobenzoic acid as a slightly yellow solid (0.16 g, yield: 25%, HPLC purity: 94%, HPLC retention time: 3.7 min).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
0.092 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Carbon disulfide (0.66 mL, 11 mmol) was added to a mixture comprising 4-aminobenzoic acid (0.50 g, 3.6 mmol), tetrahydrofuran (2.5 mL), water (2.5 mL) and triethylamine (1.3 mL, 9.1 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (2.5 mL) solution of iodine (1.0 g, 4.0 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (3.6 mL) and sodium sulfite (91 mg, 0.72 mmol) were added and stirred. Then, ethyl acetate (15 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (5 mL) and hexane (5 mL) were added and thoroughly mixed, and then, the insoluble matter was collected by filtration to obtain 4-isothiocyanatobenzoic acid as a colorless solid (0.65 g, yield: 100%, HPLC purity: 92%, HPLC retention time: 3.7 min). LC-MS ES-178 (retention time: 4.0 min, condition 1).
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Aminobenzoic acid (5.00 g, 36.5 mmol) was added to a methylene chloride solution (51 mL) of thiocarbonyldiimidazole (8.45 g, 47.4 mmol) and triethylamine (5.6 mL, 40.2 mmol) at an internal temperature of at most 5° C., followed by stirring under cooling with ice for one hour. The mixture was dropped to a separately prepared mixed solution of concentrated hydrochloric acid (12.2 mL, 140.5 mmol) and n-heptane (51 mL) so that the internal temperature became from 25° C. to 30° C., whereupon a pale yellow suspension was obtained. This was stirred under cooling with ice for 3 hours, and the solid was collected by filtration and washed with water (50 mL) to obtain a pale yellow crude product. The obtained crude product was subjected to an operation of washing with water (50 mL) with stirring and collection by filtration twice, followed by drying under reduced pressure to obtain 4-isothiocyanatobenzoic acid as a pale yellow solid (6.23 g, yield: 95%, HPLC purity: 100.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A sample of p-aminobenzoic acid is dissolved in 3N HCl (20% by weight). To this is added about one equivalent of thiophosgene in a single portion. The reaction mixture is stirred until a white precipitate appears, the crude product is filtered, washed with water, and crystallized from acetone-water to give crude p-isothiocyanatobenzoic acid.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DL Currell, DM Nguyen, S Ng, M Hom - Biochemical and Biophysical …, 1982 - Elsevier
… reacted with 4-isothiocyanatobenzoic acid shows a … 4-isothiocyanatobenzoic acid. Reduction in the alkaline Bohr effect by 50% in the protein modified by 4-isothiocyanatobenzoic acid …
Number of citations: 12 www.sciencedirect.com
M Cross, DL Currell, M Marini - Journal of Biochemical and Biophysical …, 2000 - Elsevier
… A HPLC investigation of the reaction of 4-isothiocyanatobenzoic acid and 4-… An intermediate reacted only at the termini of the alpha chains with 4-isothiocyanatobenzoic acid was …
Number of citations: 1 www.sciencedirect.com
A BELLELLE, R IPPOLITI, D CURRELL… - European Journal of …, 1986 - Wiley Online Library
… amino groups of the N-terminal valines and produces a modified protein that shows decreased oxygen affinity [5] ; moreover a closely related compound, 4-isothiocyanatobenzoic acid (…
Number of citations: 15 febs.onlinelibrary.wiley.com
M Briand, ML Aulsebrook, TL Mindt, G Gasser - Dalton Transactions, 2017 - pubs.rsc.org
… The oxoDFO* analogue, 3, was coupled to 4-isothiocyanatobenzoic acid to yield the isothiocyanate derivative 11, oxoDFO*-pPhe-NCS (Scheme 2). The isothiocyanate derivative was …
Number of citations: 34 pubs.rsc.org
F Zeng, L Quan, G Yang, T Qi, L Zhang, S Li, H Li… - Molecules, 2019 - mdpi.com
… 4-isothiocyanatobenzoic acid was prepared by reaction of 4-aminobenzoic acid with 1,1’-thiocarbonyldiimidazole (TCDI) in the presence of TEA. 4-Isothiocyanatobenzoic acid was …
Number of citations: 3 www.mdpi.com
F Zeng, T Qi, C Li, T Li, H Li, S Li, L Zhu, X Xu - MedChemComm, 2017 - pubs.rsc.org
A series of 4-thiazolidinone derivatives were synthesized and evaluated as novel human dihydroorotate dehydrogenase (hDHODH) inhibitors. Compounds 26 and 31 displayed IC50 …
Number of citations: 8 pubs.rsc.org
Y Liu, B Debnath, S Kumar, DB Lombard… - European journal of …, 2022 - Elsevier
… Intermediate 2-hydroxy-4-isothiocyanatobenzoic acid 46 (20 mg, 0.1 mmol) and amine 65c (34 mg, 0.1 mmol) were dissolved in anhydrous pyridine (2 mL). The reaction mixture was …
Number of citations: 4 www.sciencedirect.com
DL Currell - Methods in enzymology, 1994 - Elsevier
Publisher Summary The reaction of protein amino groups with aryl isothiocyanates to form thiourea derivatives, called the “Edman reaction,” has frequently been exploited in the …
Number of citations: 2 www.sciencedirect.com
RJ Mandle, EJ Davis, CCA Voll, CT Archbold… - Liquid …, 2015 - Taylor & Francis
… These were obtained via the Steglich esterification of either i1 or i3 with 4-fluorobenzoic acid (10 and 11), 4-trifluoromethylbenzoic acid (12 and 13), 4-isothiocyanatobenzoic acid (14 …
Number of citations: 83 www.tandfonline.com
T Phuong, T Khac-Minh, NT Van Ha… - Bioorganic & medicinal …, 2004 - Elsevier
… Place 0.01mol of 1,2-phenylenediamine, 0.02mol of 4-isothiocyanatobenzoic acid or 4-isothiocyanatosalicylic acid and 20mL EtOH. Heat the mixture on water bath at 50–60 C for 15 min…
Number of citations: 54 www.sciencedirect.com

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